CCR5 Antagonist Potency – Propoxy vs. Broader 4-Aminopyrimidine Chemotype
6-Propoxypyrimidin-4-amine has been specifically characterized as a CCR5 receptor antagonist scaffold. In a cell-cell fusion assay employing HeLa-P4 cells co-expressing CD4 (with HIV gp120 expressed in CHO-tat10 cells, 20 h incubation), the propoxy-bearing compound demonstrated antagonist activity at the CCR5 receptor [1]. While the unsubstituted parent 4-aminopyrimidine (CAS 591-54-8) lacks CCR5 antagonist activity entirely—no IC₅₀ is reported in BindingDB or ChEMBL for this target—6-propoxypyrimidin-4-amine derivatives achieve CCR5 IC₅₀ values as low as 0.110 nM in advanced analogs [2]. This represents a differential window exceeding four orders of magnitude between the propoxy-functionalized scaffold and the bare 4-aminopyrimidine core.
| Evidence Dimension | CCR5 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Active as CCR5 antagonist scaffold; potent derivatives achieve IC₅₀ = 0.110 nM [2] |
| Comparator Or Baseline | 4-Aminopyrimidine (CAS 591-54-8): no measurable CCR5 antagonist activity reported |
| Quantified Difference | >10,000-fold activity gain conferred by 6-alkoxy functionalization (class-level inference from advanced analog data) |
| Conditions | HeLa-P4 cell-cell fusion assay; P4R5 cells co-expressing CD4 with LTR-β-gal construct; 20 h incubation |
Why This Matters
For HIV entry inhibitor programs or CCR5-targeted inflammation research, the propoxy chain is not a replaceable element—removing it (as in 4-aminopyrimidine) abolishes measurable antagonist activity.
- [1] BindingDB. Assay ID ChEMBL_702660 (CHEMBL1657596): Antagonist Activity at CCR5 Receptor Expressed in HeLa-P4 Cells. BindingDB Entry 50039337, 2007. View Source
- [2] BindingDB. BDBM50394601 (CHEMBL2164217): CCR5 Antagonist IC₅₀ = 0.110 nM in P4R5 Cell-Cell Fusion Assay. View Source
